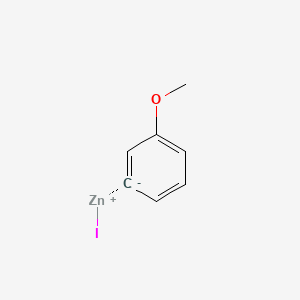

3-Methoxyphenylzinc iodide

Descripción general

Descripción

3-Methoxyphenylzinc iodide is an organozinc compound widely used in organic synthesis, particularly for forming carbon-carbon bonds.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3-Methoxyphenylzinc iodide can be synthesized through the reaction of 3-methoxyphenyl iodide with zinc in the presence of a suitable solvent, such as tetrahydrofuran (THF). The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often involve refluxing the mixture at elevated temperatures to ensure complete reaction .

Industrial Production Methods: In industrial settings, the production of 3-methoxyphenylzinciodide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The compound is often produced as a solution in THF to facilitate handling and storage .

Análisis De Reacciones Químicas

Role in Negishi Coupling Mechanisms

The reagent participates in Pd-catalyzed Negishi couplings, forming stable tetracoordinated zinc intermediates. Key insights include:

-

Nucleophile Formation : Reaction with Pd(PPh₃)₄ generates a tetrahedral [¹¹C]CH₃-Zn-I-DMA complex, confirmed by DFT calculations (ΔG = -14.2 kcal/mol) .

-

Catalytic Cycle : Transmetallation with Pd(0) forms a Pd–CH₃ intermediate, followed by oxidative addition to aryl halides. The rate-determining step involves C–C bond formation (ΔG‡ = 22–25 kcal/mol) .

Substituent Effects on Reactivity

The methoxy group significantly enhances the nucleophilicity of the zinc reagent:

-

Comparative Yields :

-

Electronic Influence : The electron-donating -OMe group stabilizes the zincate complex, facilitating transmetallation and reducing side reactions .

Mechanistic and Computational Insights

DFT studies reveal:

-

Solvent Effects : DMA stabilizes the zincate complex via coordination, lowering activation barriers .

-

Isotope Effects : Minimal kinetic isotope effect (KIE) between ¹¹C and ¹³C methyl groups (ΔΔG‡ < 1 kcal/mol), indicating similar transition-state geometries .

Practical Considerations

Aplicaciones Científicas De Investigación

3-Methoxyphenylzinc iodide has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis for forming carbon-carbon bonds, particularly in the Suzuki-Miyaura coupling reaction.

Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.

Industry: The compound is used in the production of fine chemicals and specialty materials.

Mecanismo De Acción

The mechanism of action of 3-methoxyphenylzinciodide involves the transfer of the phenyl group from the zinc atom to a suitable electrophile. This process is facilitated by the presence of a catalyst, such as palladium, in the case of the Suzuki-Miyaura coupling reaction. The zinc atom acts as a nucleophile, attacking the electrophilic carbon atom of the substrate, leading to the formation of a new carbon-carbon bond .

Comparación Con Compuestos Similares

- Phenylzinc iodide

- 4-Methoxyphenylzinc iodide

- 2-Methoxyphenylzinc iodide

Comparison: 3-Methoxyphenylzinc iodide is unique due to the presence of the methoxy group at the para position, which can influence its reactivity and selectivity in chemical reactions. Compared to phenylzinc iodide, the methoxy group can provide additional stabilization to the compound and enhance its nucleophilicity. The position of the methoxy group also differentiates it from 4-methoxyphenylzinc iodide and 2-methoxyphenylzinc iodide, leading to variations in their chemical behavior.

Actividad Biológica

3-Methoxyphenylzinc iodide is an organozinc compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis. This article explores its synthesis, biological properties, and relevant case studies.

Synthesis of this compound

This compound (CAS Number: 300825-30-3) is typically synthesized through the reaction of 3-methoxyphenyl lithium with zinc iodide. The compound is often prepared in a solvent such as tetrahydrofuran (THF) to ensure solubility and reactivity. The general reaction can be represented as follows:

Biological Activity Profile

The biological activity of this compound has been investigated in various studies, revealing its potential in several areas:

Antimicrobial Activity

Research indicates that organozinc compounds, including this compound, exhibit antimicrobial properties. A study highlighted that similar organozinc derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with essential metabolic processes.

Cytotoxicity and Antitumor Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines. For instance, it has been shown to induce apoptosis in human ovarian carcinoma cells, with IC50 values indicating significant potency . The compound's ability to inhibit tumor growth suggests potential applications in cancer therapy.

Case Studies

- Antimicrobial Efficacy : A study evaluated the efficacy of various organozinc compounds against clinical isolates of Staphylococcus aureus. Results indicated that compounds with similar structures to this compound displayed minimum inhibitory concentrations (MICs) comparable to established antibiotics .

- Cytotoxicity Assessment : Another research effort focused on the cytotoxic effects of organozinc compounds on human cancer cell lines. The findings revealed that this compound significantly reduced cell viability in a dose-dependent manner, suggesting its potential as an antitumor agent .

Safety and Toxicological Considerations

While exploring the biological activities of this compound, it is crucial to consider safety data. The compound is classified under various hazard categories, including skin corrosion/irritation and serious eye damage . Appropriate safety measures should be implemented when handling this compound in laboratory settings.

Summary of Biological Activities

Propiedades

IUPAC Name |

iodozinc(1+);methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7O.HI.Zn/c1-8-7-5-3-2-4-6-7;;/h2-3,5-6H,1H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZPQUUMHBPXZTL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C[C-]=C1.[Zn+]I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7IOZn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.